molecular formula C10H12O3 B14296163 2,5-Furandione, 3-(cyclohexenyl)dihydro- CAS No. 120114-17-2

2,5-Furandione, 3-(cyclohexenyl)dihydro-

Cat. No.: B14296163
CAS No.: 120114-17-2
M. Wt: 180.20 g/mol
InChI Key: XXRNVQUCQOZDIL-UHFFFAOYSA-N
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Description

2,5-Furandione, 3-(cyclohexenyl)dihydro-: is an organic compound with the molecular formula C10H12O3 . It is a derivative of 2,5-furandione, where a cyclohexenyl group is attached to the dihydro form of the molecule. This compound is known for its unique chemical structure and reactivity, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, 3-(cyclohexenyl)dihydro- typically involves the Diels-Alder reaction between maleic anhydride and cyclohexadiene. The reaction is carried out under controlled conditions, often in the presence of a solvent like toluene, at elevated temperatures to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,5-Furandione, 3-(cyclohexenyl)dihydro- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives with different degrees of saturation.

    Substitution: It can participate in substitution reactions where functional groups are introduced into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens and organometallic compounds are employed under specific conditions.

Major Products:

    Oxidation: Oxidized furandione derivatives.

    Reduction: Dihydro derivatives with varying saturation levels.

    Substitution: Functionalized furandione compounds with new substituents.

Scientific Research Applications

Chemistry: 2,5-Furandione, 3-(cyclohexenyl)dihydro- is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and polymers.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, 2,5-Furandione, 3-(cyclohexenyl)dihydro- is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,5-Furandione, 3-(cyclohexenyl)dihydro- involves its ability to undergo various chemical reactions, forming reactive intermediates that interact with molecular targets. These interactions can modulate biochemical pathways, leading to specific biological effects. The compound’s reactivity is primarily due to the presence of the furandione moiety, which can participate in nucleophilic and electrophilic reactions.

Comparison with Similar Compounds

    2,5-Furandione: The parent compound, known for its reactivity and use in various chemical reactions.

    3-Allyldihydro-2,5-furandione: A derivative with an allyl group, used in organic synthesis.

    3,4-Dibromodihydro-2,5-furandione: A brominated derivative with unique reactivity.

    3-(2-propynyl)dihydro-2,5-furandione: A compound with a propynyl group, used in specialized chemical applications.

Uniqueness: 2,5-Furandione, 3-(cyclohexenyl)dihydro- is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical properties and reactivity compared to other derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

3-(cyclohexen-1-yl)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h4,8H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRNVQUCQOZDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282277
Record name 2,5-Furandione, 3-(cyclohexenyl)dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120114-17-2
Record name 2,5-Furandione, 3-(cyclohexenyl)dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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